molecular formula C29H24O6 B1605054 Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane CAS No. 68716-15-4

Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane

Cat. No. B1605054
CAS RN: 68716-15-4
M. Wt: 468.5 g/mol
InChI Key: DCBNMBIOGUANTC-UHFFFAOYSA-N
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Description

Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane is a useful research compound. Its molecular formula is C29H24O6 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

[5-[(5-benzoyl-4-hydroxy-2-methoxyphenyl)methyl]-2-hydroxy-4-methoxyphenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O6/c1-34-26-16-24(30)22(28(32)18-9-5-3-6-10-18)14-20(26)13-21-15-23(25(31)17-27(21)35-2)29(33)19-11-7-4-8-12-19/h3-12,14-17,30-31H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBNMBIOGUANTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CC2=CC(=C(C=C2OC)O)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071723
Record name Methanone, [methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3071723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane

CAS RN

68716-15-4
Record name Bis(5-benzoyl-4-hydroxy-2-methoxyphenyl)methane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68716-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1,1'-(methylenebis(6-hydroxy-4-methoxy-3,1-phenylene))bis(1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068716154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, 1,1'-[methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[1-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, [methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis[phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3071723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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